molecular formula C21H31N3O2 B2516750 (1s,3s)-Adamantan-1-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209305-01-0

(1s,3s)-Adamantan-1-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2516750
M. Wt: 357.498
InChI Key: VYDHDVNDJQISLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-Adamantan-1-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H31N3O2 and its molecular weight is 357.498. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-Adamantan-1-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-Adamantan-1-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : The synthesis of adamantane derivatives involves multiple steps starting from readily available precursors. For example, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a multi-step process, indicating the complexity and the synthetic accessibility of such compounds (Gaynor, McIntyre, & Creutz, 2023).
  • Structural Exploration : Advanced structural and spectral analyses, including X-ray crystallography and NMR, are commonly employed to characterize the synthesized adamantane derivatives. These techniques confirm the molecular structure and provide insights into the conformational preferences of these compounds (Prasad et al., 2018).

Biological Applications

  • Antimicrobial and Anti-inflammatory Properties : Several adamantane derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, novel tetrahydropyrimidine–adamantane hybrids demonstrated promising anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Kalita et al., 2015).
  • Antiviral and Antiproliferative Effects : Compounds with adamantane structures have also been tested for their antiviral activities, including against HIV-1, and for their antiproliferative effects against various cancer cell lines. This suggests a potential role in the development of new antiviral and anticancer drugs (El-Emam et al., 2004).

Chemical Properties and Reactivity

  • Functionalization and Reactivity : Adamantane derivatives' reactivity, including the synthesis of adamantylated pyrimidines using the Biginelli reaction, showcases the versatility of these compounds in chemical synthesis and modification (Lashmanova, Rybakov, & Shiryaev, 2016).
  • Catalytic Applications : The study of adamantane derivatives extends to their use in catalysis, demonstrating the broad applicability of these compounds beyond biological activities (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

1-adamantyl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-13(2)18-22-23-19(26-18)17-3-5-24(6-4-17)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHDVNDJQISLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

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